REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([N+:10](=[O:11])[O-:12])[c:5]([O:8][CH3:9])[cH:6][cH:7]1.[C:22](=[O:23])([O-:24])[O-:25].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[Na+:26].[Na+:27].[n:13]1[cH:14][c:15]([B:19]([OH:20])[OH:21])[cH:16][cH:17][cH:18]1>>[c:2]1(-[c:15]2[cH:14][n:13][cH:18][cH:17][cH:16]2)[cH:3][c:4]([N+:10](=[O:11])[O-:12])[c:5]([O:8][CH3:9])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Br)cc1[N+](=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OB(O)c1cccnc1
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Name
|
|
Type
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product
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Smiles
|
COc1ccc(-c2cccnc2)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |